Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring, a chlorinated methoxyphenyl group, and a dihydropyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the furan ring or the chlorinated methoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with ion channels, enzymes, or receptors, leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine. These compounds share a common dihydropyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
What sets Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate apart is its unique combination of a furan ring and a chlorinated methoxyphenyl group. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further study.
Properties
CAS No. |
853314-02-0 |
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Molecular Formula |
C22H22ClNO6 |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
dimethyl 4-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H22ClNO6/c1-11-18(21(25)28-4)20(19(12(2)24-11)22(26)29-5)17-9-8-16(30-17)14-10-13(23)6-7-15(14)27-3/h6-10,20,24H,1-5H3 |
InChI Key |
DLKUELBCPKTAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)OC)C(=O)OC |
Origin of Product |
United States |
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